molecular formula C21H24N4O B2835486 (E)-N-[[3-(Benzimidazol-1-ylmethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide CAS No. 1465714-59-3

(E)-N-[[3-(Benzimidazol-1-ylmethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide

Cat. No.: B2835486
CAS No.: 1465714-59-3
M. Wt: 348.45
InChI Key: GFFXIDLJXINFSO-UHFFFAOYSA-N
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Description

(E)-N-[[3-(Benzimidazol-1-ylmethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a benzimidazole moiety, a phenyl group, and a dimethylamino butenamide chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[[3-(Benzimidazol-1-ylmethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide typically involves multiple steps:

  • Formation of Benzimidazole Derivative: : The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

  • Alkylation: : The benzimidazole derivative is then alkylated using a halomethylbenzene compound to introduce the benzimidazol-1-ylmethyl group.

  • Coupling Reaction: : The alkylated benzimidazole is coupled with a phenylmethyl halide under basic conditions to form the intermediate compound.

  • Formation of Butenamide: : The final step involves the reaction of the intermediate with dimethylamino but-2-enamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can target the double bond in the butenamide chain, converting it to a single bond and altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce saturated butenamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-[[3-(Benzimidazol-1-ylmethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

The compound’s potential biological activities make it a candidate for studies in cell biology and biochemistry. It may interact with cellular components, influencing processes such as signal transduction and gene expression.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Studies may focus on its efficacy, toxicity, and pharmacokinetics.

Industry

In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its applications may extend to fields such as pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-N-[[3-(Benzimidazol-1-ylmethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-[[3-(Benzimidazol-1-ylmethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide: shares similarities with other benzimidazole derivatives and butenamide compounds.

    Benzimidazole: A core structure found in many biologically active compounds.

    Butenamides: Known for their diverse chemical reactivity and potential biological activities.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

(E)-N-[[3-(benzimidazol-1-ylmethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-24(2)12-6-11-21(26)22-14-17-7-5-8-18(13-17)15-25-16-23-19-9-3-4-10-20(19)25/h3-11,13,16H,12,14-15H2,1-2H3,(H,22,26)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFXIDLJXINFSO-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1=CC(=CC=C1)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1=CC(=CC=C1)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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